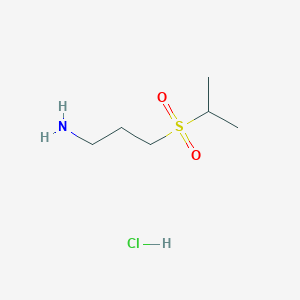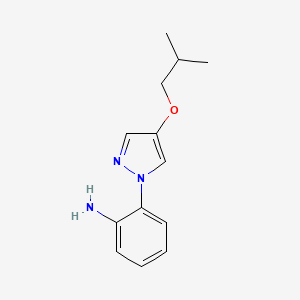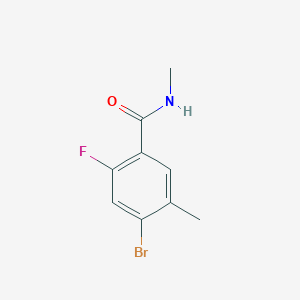
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 2 in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-one (carboxylic acid derivative)
Reduction: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazoline
Substitution: Various substituted pyrazoles depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to metal ions through coordination bonds, influencing the metal's reactivity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:
Pyrazole: The simplest pyrazole without any substituents.
3,5-Dimethylpyrazole: A pyrazole with two methyl groups at positions 3 and 5.
1-Methyl-3,5-dimethylpyrazole: A pyrazole with a methyl group at position 1 in addition to the methyl groups at positions 3 and 5.
Uniqueness: The presence of the methoxyethyl group distinguishes this compound from other pyrazole derivatives, potentially altering its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6-8(11)7(2)10(9-6)4-5-12-3/h11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKDTFBRBHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-aminoethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B8130306.png)



![1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130328.png)





